3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
“3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that features multiple functional groups, including a thiazolidinone ring, a pyridopyrimidinone core, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic synthesis. Key steps may include:
- Formation of the thiazolidinone ring through the reaction of a thioamide with an α-halo ketone.
- Construction of the pyridopyrimidinone core via cyclization reactions involving appropriate precursors.
- Introduction of the piperidine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring or the methoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Nucleophilic substitution reactions may occur at the piperidine moiety or the pyridopyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins or nucleic acids.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one” likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone rings.
Pyridopyrimidinones: Compounds with similar pyridopyrimidinone cores.
Piperidine Derivatives: Compounds with similar piperidine moieties.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C27H28N4O3S2 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O3S2/c1-18-7-6-15-30-23(18)28-24(29-13-4-3-5-14-29)21(25(30)32)17-22-26(33)31(27(35)36-22)16-12-19-8-10-20(34-2)11-9-19/h6-11,15,17H,3-5,12-14,16H2,1-2H3/b22-17- |
InChI Key |
FMIOBOUGAVSQFO-XLNRJJMWSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCCCC5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)N5CCCCC5 |
Origin of Product |
United States |
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